molecular formula C39H75ClN2O3 B12718685 (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride CAS No. 93762-18-6

(Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride

Cat. No.: B12718685
CAS No.: 93762-18-6
M. Wt: 655.5 g/mol
InChI Key: SKQXCHHGBPQTNU-LKAVSLQTSA-N
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Description

(Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including an amide, an ether, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the amide bond: This step involves the reaction of 1-oxo-9,12-octadecadienoic acid with a suitable amine to form the amide intermediate.

    Quaternization: The final step involves the quaternization of the amine group with dimethyl sulfate or a similar reagent to form the quaternary ammonium chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

Biology

In biological research, this compound may be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be studied for its potential interactions with biological membranes.

Medicine

In medicine, the compound’s quaternary ammonium group suggests potential applications as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for further research in this area.

Industry

In industrial applications, this compound can be used in formulations of detergents, fabric softeners, and other cleaning products.

Mechanism of Action

The mechanism of action of (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride involves its interaction with molecular targets such as cell membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis in microbial organisms. Additionally, the compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its efficacy as a surfactant.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.

    Benzalkonium chloride: Widely used in disinfectants and antiseptics.

    Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and cleaning products.

Uniqueness

(Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer a distinct set of chemical properties and potential applications. Its dual functionality as both an amide and a quaternary ammonium compound sets it apart from other similar compounds.

Properties

CAS No.

93762-18-6

Molecular Formula

C39H75ClN2O3

Molecular Weight

655.5 g/mol

IUPAC Name

dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]-(2-oxo-2-tetradecoxyethyl)azanium;chloride

InChI

InChI=1S/C39H74N2O3.ClH/c1-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-33-38(42)40-34-32-35-41(3,4)37-39(43)44-36-31-29-27-25-23-18-16-14-12-10-8-6-2;/h13,15,19-20H,5-12,14,16-18,21-37H2,1-4H3;1H/b15-13-,20-19-;

InChI Key

SKQXCHHGBPQTNU-LKAVSLQTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCNC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCNC(=O)CCCCCCCC=CCC=CCCCCC.[Cl-]

Origin of Product

United States

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